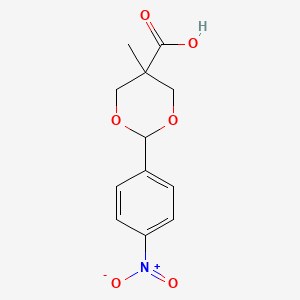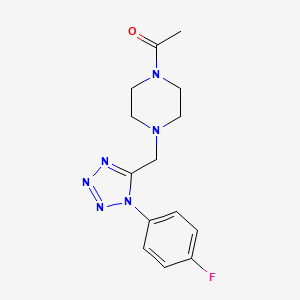
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure and intriguing chemical properties. This compound integrates a fluorophenyl group, a tetrazole ring, and a piperazine moiety, conferring it unique reactivity and application potential.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step procedures. A common approach includes the preparation of 1-(4-fluorophenyl)-1H-tetrazole through the cyclization of 4-fluoroaniline with sodium azide under acidic conditions. Subsequently, this tetrazole derivative undergoes an alkylation reaction with a suitable piperazine derivative. The final step involves acetylation to obtain the desired compound.
Industrial production methods: Industrially, the compound is produced by streamlining the synthetic route to increase yield and reduce costs. The large-scale synthesis follows the same basic steps but employs optimized reaction conditions such as controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency and purity.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving this compound can be conducted using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of functional groups such as the fluorophenyl and piperazine.
Common reagents and conditions used in these reactions:
Oxidation: Utilizes hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Employs lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Requires reagents like halides or nucleophiles (amines, alcohols) in the presence of suitable catalysts or under thermal conditions.
Major products formed from these reactions: These reactions can yield various derivatives depending on the reacting species, such as hydroxylated, aminated, or alkylated products, enhancing the compound's functional diversity.
Scientific Research Applications
In Chemistry: The compound is a subject of study in organic synthesis, serving as a precursor or intermediate in the development of new chemical entities.
In Biology: Researchers explore its potential interactions with biological molecules, aiming to understand its effects on cellular processes.
In Medicine: It is investigated for its pharmacological properties, particularly in targeting specific receptors or enzymes, indicating possible therapeutic applications.
In Industry: The compound’s unique chemical properties make it valuable in developing advanced materials, catalysts, or as a component in specialized chemical formulations.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. The fluorophenyl group enhances its affinity for certain receptors, while the tetrazole and piperazine moieties can influence its binding and activity profiles. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
When compared to other fluorophenyl-tetrazole derivatives, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
4-fluorophenyl-tetrazole
1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl-piperazine
This compound's distinct structure confers specific chemical reactivity and biological activity, distinguishing it from its counterparts.
Does this compound's potential intrigue you enough to consider it for research or any project?
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRIYVRMMHTSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
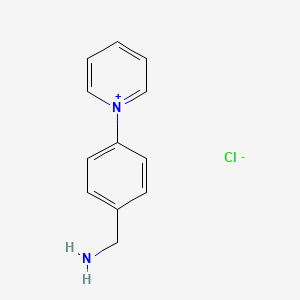
![8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2840331.png)
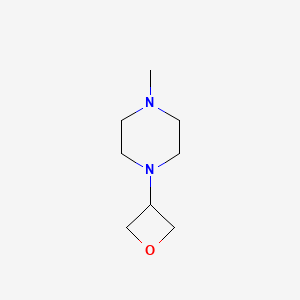
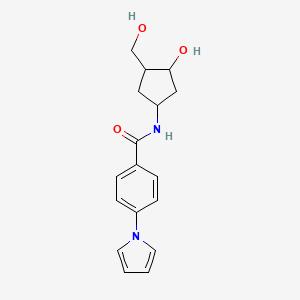
![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2840334.png)
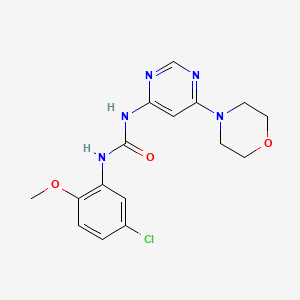
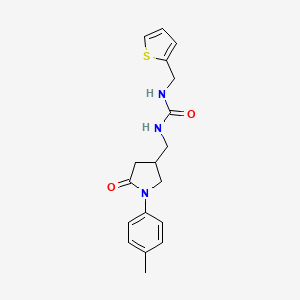
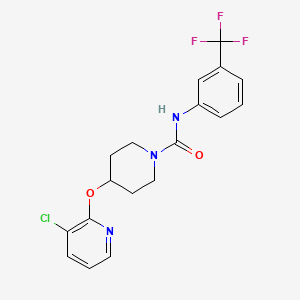

![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2840346.png)
![N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2840347.png)
